7-Chloro-1-(3,4-dichlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
7-Chloro-1-(3,4-dichlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H19Cl3N2O4 and its molecular weight is 493.8g/mol. The purity is usually 95%.
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Biological Activity
7-Chloro-1-(3,4-dichlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H23ClN2O5, with a molecular weight of approximately 454.9 g/mol. The structure features a chromeno-pyrrole core that is known for diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C24H23ClN2O5 |
Molecular Weight | 454.9 g/mol |
CAS Number | 893347-66-5 |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Several studies have suggested that derivatives of pyrrole compounds can inhibit the growth of cancer cell lines and tumors in vivo. For instance, certain pyrrole derivatives have been shown to target specific kinases involved in cancer progression.
- Protein Kinase Inhibition : The compound's structure allows it to interact with ATP-binding sites on protein kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial targets in cancer therapy.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Kinases : The compound likely inhibits the activity of specific kinases by binding to their ATP-binding domains. This interaction disrupts signaling pathways essential for tumor growth and survival.
- Membrane Interaction : Studies suggest that similar compounds can intercalate into lipid bilayers, affecting membrane integrity and function. This may lead to altered cellular signaling and apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antiproliferative Activity : A study on 4-amino-3-chloro-1H-pyrrole-2,5-diones demonstrated significant inhibition of colon cancer cell lines (HCT-116, SW-620) with GI50 values around 1.0–1.6×10−8M . This suggests that structural modifications can enhance biological efficacy.
- Molecular Docking Studies : In silico studies have shown that certain derivatives form stable complexes with EGFR and VEGFR2, indicating potential as targeted therapies .
- Toxicity and Safety Profiles : Preliminary studies indicate low toxicity levels for some pyrrole derivatives, making them promising candidates for drug development .
Properties
IUPAC Name |
7-chloro-1-(3,4-dichlorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl3N2O4/c24-14-2-4-18-15(12-14)21(29)19-20(13-1-3-16(25)17(26)11-13)28(23(30)22(19)32-18)6-5-27-7-9-31-10-8-27/h1-4,11-12,20H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBLZGZQSJEQQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=C(C=C5)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.